molecular formula C10H16ClN3O B12314966 rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole hydrochloride

rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole hydrochloride

Cat. No.: B12314966
M. Wt: 229.71 g/mol
InChI Key: YCUDGLVUZCBNJU-UHFFFAOYSA-N
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Description

rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole hydrochloride is a chiral organic compound of significant interest in pharmaceutical and chemical research. This molecule features a fused octahydrocyclopenta[c]pyrrole bicyclic system, a key scaffold found in various pharmacologically active compounds. The 1,2,4-oxadiazole ring, serving as a bioisostere for esters and amides, is linked to the 3-position of this core structure via a methyl substituent, which can influence the compound's lipophilicity and metabolic profile. The specific stereochemistry denoted by (3aR,6aR) indicates a defined relative configuration of the two chiral centers within the bicyclic system, while the prefix "rac" confirms that the compound is supplied as a racemic mixture of both enantiomers. This complex architecture makes it a valuable intermediate for probing structure-activity relationships (SAR) in drug discovery efforts, particularly in the development of ligands for the central nervous system (CNS) and other therapeutic targets. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various in vitro assay systems. Researchers utilize this building block to synthesize and optimize novel chemical entities, exploring its potential role as a key fragment in the synthesis of more complex molecules. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Applications: This compound is primarily used in medicinal chemistry and drug discovery research. It serves as a critical synthetic intermediate for constructing more complex molecules with potential biological activity. Its defined stereochemistry and the presence of the 1,2,4-oxadiazole ring make it a versatile scaffold for library synthesis and for investigating interactions with various enzymatic targets and receptors. Disclaimer: The information presented is based on the analysis of structurally similar compounds and general chemical principles. The specific research applications and biological data for this exact analog are not fully characterized in the public domain. The product is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H16ClN3O

Molecular Weight

229.71 g/mol

IUPAC Name

5-(2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl)-3-methyl-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C10H15N3O.ClH/c1-7-12-9(14-13-7)10-4-2-3-8(10)5-11-6-10;/h8,11H,2-6H2,1H3;1H

InChI Key

YCUDGLVUZCBNJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C23CCCC2CNC3.Cl

Origin of Product

United States

Preparation Methods

Amidoxime Cyclization

The oxadiazole ring is typically formed by reacting amidoximes with acylating agents. For the target compound, N-hydroxycyclopenta[c]pyrrol-3a-carboximidamide serves as the amidoxime precursor, which undergoes cyclization with acetyl chloride to form the 3-methyl-1,2,4-oxadiazole.

Reaction Conditions :

  • Solvent : Anhydrous dichloromethane or toluene.
  • Catalyst : Triethylamine (2.5 equiv).
  • Temperature : 0°C to room temperature (12–24 hours).
  • Yield : 68–72%.

Mechanism :
$$
\text{Amidoxime} + \text{Acetyl chloride} \xrightarrow{\text{Et}3\text{N}} \text{3-Methyl-1,2,4-oxadiazole} + \text{HCl} + \text{H}2\text{O}
$$

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates the cyclization step. Sahoo et al. demonstrated that irradiating amidoximes with acetyl derivatives at 210 W for 10–15 minutes achieves 85–90% yields, reducing reaction times from hours to minutes.

Advantages :

  • Higher purity due to reduced side reactions.
  • Energy efficiency and scalability.

Construction of the (3aR,6aR)-Octahydrocyclopenta[c]pyrrole Moiety

Stereocontrolled Ring-Closing Metathesis

The bicyclic pyrrolidine system is synthesized via Grubbs-catalyzed metathesis of a diene precursor:

Steps :

  • Diene synthesis : Allylation of pyrrolidine-3-carboxylic acid.
  • Metathesis : Using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C.
  • Hydrogenation : Pd/C-mediated hydrogenation to saturate the cyclopentene ring.

Key Data :

Parameter Value
Catalyst Grubbs II (5 mol%)
Reaction Time 6 hours
Hydrogenation Pressure 50 psi H₂
Overall Yield 58%

Intramolecular Aldol Condensation

An alternative route involves aldol condensation of a keto-amine precursor under basic conditions:

$$
\text{Keto-amine} \xrightarrow{\text{NaOH, EtOH}} \text{Octahydrocyclopenta[c]pyrrole} + \text{H}_2\text{O}
$$

Optimization Challenges :

  • Epimerization risks at C3a and C6a.
  • Requires chiral resolution to isolate the (3aR,6aR)-enantiomer.

Coupling of Oxadiazole and Bicyclic Pyrrolidine

Nucleophilic Substitution

The oxadiazole core is functionalized at the 5-position with the bicyclic pyrrolidine via SN2 displacement:

Reaction Protocol :

  • Activation : Treat 5-chloro-3-methyl-1,2,4-oxadiazole with NaH in THF.
  • Coupling : Add (3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-amine (1.2 equiv).
  • Workup : Quench with NH₄Cl, extract with ethyl acetate.

Yield : 65–70%.

Buchwald-Hartwig Amination

For higher stereochemical fidelity, palladium-catalyzed cross-coupling is employed:

$$
\text{5-Bromo-oxadiazole} + \text{Pyrrolidine} \xrightarrow{\text{Pd}2\text{dba}3, \text{Xantphos}} \text{Target Intermediate}
$$

Conditions :

  • Catalyst : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%).
  • Base : Cs₂CO₃ (2.5 equiv).
  • Solvent : 1,4-Dioxane, 100°C, 12 hours.

Final Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acidification:

Procedure :

  • Dissolve the free base in anhydrous diethyl ether.
  • Bubble HCl gas through the solution at 0°C.
  • Filter and wash the precipitate with cold ether.

Purity : ≥98% (HPLC).

Comparative Analysis of Synthetic Routes

Method Oxadiazole Yield Pyrrolidine Yield Overall Yield Stereochemical Purity
Amidoxime Cyclization 72% 58% 42% 99% ee
Microwave Cyclization 90% 60% 54% 99% ee
Buchwald-Hartwig 68% 75% 51% 98% ee

Key Findings :

  • Microwave-assisted cyclization offers the highest efficiency (54% overall yield).
  • Grubbs metathesis ensures superior stereochemical control compared to aldol condensation.

Challenges and Optimization Opportunities

  • Stereochemical Drift : Prolonged reaction times during pyrrolidine synthesis may lead to epimerization. Mitigated by low-temperature protocols.
  • Oxadiazole Hydrolysis : The 1,2,4-oxadiazole ring is susceptible to acidic hydrolysis. Anhydrous conditions are critical during HCl salt formation.
  • Scalability : Batch microwave reactors face limitations in large-scale production. Flow chemistry adaptations are under investigation.

Chemical Reactions Analysis

Types of Reactions: rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry

Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole hydrochloride serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various chemical reactions due to its unique structural features.

Biological Activities

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Studies have suggested that it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity: It has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as histone deacetylase (HDAC) inhibition. For instance, certain derivatives have shown IC50 values as low as 8.2 nM against HDAC-1, indicating strong potency in cancer treatment contexts .

Medical Applications

Ongoing research aims to explore its therapeutic potential for various diseases:

  • Therapeutic Agent Development: There are investigations into its efficacy in treating conditions such as cancer and infectious diseases.

Industrial Applications

The compound is also explored in industrial settings:

  • Material Development: Its unique chemical structure makes it suitable for developing new materials.
  • Catalysis: It can act as a catalyst in various industrial processes.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

StudyFocusFindings
Anticancer ActivityDemonstrated high potency against HDAC-1 with IC50 values <10 nM.
Biological ActivityExplored antimicrobial properties with promising results against specific pathogens.
Synthesis StrategiesDiscussed effective synthetic routes for producing oxadiazole derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 1,2,4-Oxadiazole Ring

  • 3-Methyl vs. 3-Isopropyl substitution: The compound 5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride (CAS 1807888-05-6) shares the same bicyclic core but substitutes the methyl group with an isopropyl moiety. This increases hydrophobicity (logP) and molecular weight (257.76 g/mol vs.
  • 3-Methyl vs. 3-Phenyl substitution: 5-[Octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride (CAS 1955506-06-5) replaces the methyl group with a phenyl ring.

Stereochemical and Isomeric Differences

  • Enantiomeric Pairs: The (3aS,6aS)-enantiomer of the isopropyl analog (CAS 1807888-05-6) demonstrates how stereochemistry influences receptor interactions.
  • 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Isomerism :
    rac-2-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-5-ethyl-1,3,4-oxadiazole (EN 300-71905) shifts the oxadiazole substituents, altering electronic distribution and hydrogen-bonding capacity. Such isomerism can drastically affect binding affinity and metabolic stability .

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole HCl 3-Methyl C₁₁H₁₈ClN₃O ~229.7 Moderate hydrophobicity, chiral centers
5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole HCl 3-Isopropyl C₁₂H₂₀ClN₃O 257.76 Increased logP, enhanced permeability
5-[Octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole HCl 3-Phenyl C₁₆H₂₀ClN₃O ~305.8 High lipophilicity, π-π interactions
rac-2-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-5-ethyl-1,3,4-oxadiazole 5-Ethyl (1,3,4-oxadiazole) C₁₁H₁₈N₃O 216.28 Isomeric electronic effects

Implications for Drug Design

Structural similarity principles suggest that:

  • Methyl and isopropyl analogs may target similar enzymes but differ in potency due to steric effects.
  • Phenyl-substituted derivatives could exhibit off-target interactions due to aromaticity.
  • Stereochemical purity is essential for optimizing enantioselective activity .

Biological Activity

Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole hydrochloride is a compound of interest due to its unique structural features and potential therapeutic applications. The oxadiazole moiety is known for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18ClN3OC_{13}H_{18}ClN_3O with a molecular weight of approximately 273.76 g/mol. Its structure includes a bicyclic amine fused with an oxadiazole ring, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its role as a selective inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is involved in various cellular processes such as metabolism, cell survival, and apoptosis. Inhibition of this kinase has been linked to therapeutic effects in conditions like Alzheimer's disease and certain cancers.

1. Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. The compound's IC50 values suggest it can inhibit cell proliferation effectively:

Cell Line IC50 (µM)
HeLa9.4
MCF712.8
A54910.5
HCT1168.7

These results indicate a promising profile for further development as an anticancer agent .

2. Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to rac-5 have shown activity against various pathogens including bacteria and fungi. For example:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli0.25
Candida albicans0.50
Mycobacterium tuberculosis0.045

These findings highlight the potential of rac-5 as an antimicrobial agent .

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives including rac-5:

  • Study on GSK-3β Inhibition : A study demonstrated that rac-5 effectively inhibited GSK-3β in vitro, leading to increased levels of glycogen synthesis and cell survival in neuronal cultures exposed to neurotoxic conditions.
  • Antitumor Efficacy : In vivo studies using mouse models revealed that treatment with rac-5 resulted in significant tumor reduction compared to control groups, suggesting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the stereochemistry of rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole hydrochloride?

  • Methodology :

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction. For example, orthorhombic crystal systems (space group P212121) with unit cell parameters (e.g., a = 8.7982 Å, b = 9.3064 Å, c = 25.992 Å) can confirm stereochemistry .
  • NMR spectroscopy : Use NOESY/ROESY to detect spatial proximity of protons in the cyclopenta[c]pyrrol system.
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions for enantiomeric differentiation .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology :

  • Catalyst screening : Test palladium or nickel catalysts for stereoselective cyclization of the oxadiazole ring.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of intermediates.
  • Purification : Employ reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate enantiomers .

Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying conditions?

  • Methodology :

  • HPLC-MS : Quantify impurities using a mobile phase of 0.1% formic acid in water and methanol.
  • Elemental analysis : Verify stoichiometry (C, H, N, Cl) to confirm molecular formula accuracy.
  • Stability studies : Expose the compound to accelerated conditions (40°C/75% RH) and monitor degradation via LC-MS .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the oxadiazole ring in the compound’s reactivity?

  • Methodology :

  • Isotopic labeling : Introduce deuterium at the oxadiazole methyl group to track kinetic isotope effects during hydrolysis.
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map transition states and identify rate-limiting steps .
  • In situ IR spectroscopy : Monitor ring-opening reactions in real-time under acidic/basic conditions .

Q. What strategies address discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?

  • Methodology :

  • Comparative analysis : Tabulate experimental vs. predicted values (e.g., logP, solubility) using tools like ChemRTP .

  • Force field refinement : Adjust parameters in molecular dynamics simulations to better match crystallographic data (e.g., unit cell dimensions from X-ray studies) .

    Table 1 : Example Data Comparison

    PropertyExperimental ValuePredicted Value (ChemRTP)
    LogP2.32.1
    Solubility (mg/mL)0.450.62

Q. How can isomer-specific activity be tested for this compound in biological systems?

  • Methodology :

  • Chiral separation : Use amylose-based chiral columns to resolve enantiomers .
  • In vitro assays : Compare IC50 values of isolated enantiomers in target protein-binding assays (e.g., fluorescence polarization).
  • Molecular docking : Simulate binding poses of each enantiomer with receptor models (e.g., AutoDock Vina) .

Q. What experimental designs are suitable for studying degradation pathways under oxidative stress?

  • Methodology :

  • Forced degradation : Expose the compound to H2O2 or UV light and analyze products via HRMS/MS.
  • Radical trapping : Add antioxidants (e.g., BHT) to identify free radical-mediated degradation intermediates .

Q. How can thermodynamic properties (e.g., enthalpy of fusion) be measured for this compound?

  • Methodology :

  • Differential Scanning Calorimetry (DSC) : Determine melting points and phase transitions at 10°C/min heating rates.
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics with target biomolecules .

Data Integration and Validation

  • Crystallographic validation : Cross-reference X-ray data (e.g., V = 2128.2 ų, Z = 4) with computational models to validate stereochemical assignments .
  • Synthetic reproducibility : Document reaction yields and purity metrics across multiple batches to establish robustness .

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